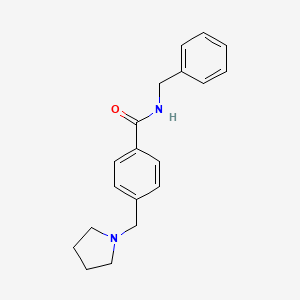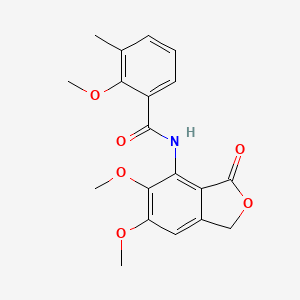![molecular formula C14H9Cl2N3OS B4440071 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440071.png)
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Descripción general
Descripción
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that has shown promise in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mecanismo De Acción
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a reversible inhibitor of BTK, a key mediator of B-cell receptor signaling. BTK is required for the activation of downstream pathways, including the PI3K/AKT/mTOR and NF-kB pathways, which are critical for the survival and proliferation of B-cell lymphoma cells. 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, ultimately resulting in apoptosis and cell cycle arrest.
Biochemical and physiological effects:
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL and MCL. In addition to its effects on BTK signaling and downstream pathways, 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the proliferation and survival of B-cell lymphoma cells, induce apoptosis, and inhibit tumor growth in vivo. 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide. In terms of its toxicity profile, 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide for lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell receptor signaling and downstream pathways. This makes 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide a useful tool for studying the role of BTK in B-cell malignancies and for evaluating the efficacy of other anti-cancer agents that target B-cell receptor signaling. However, one of the limitations of 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo and to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the development of 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, which could help to identify patients who are most likely to benefit from these therapies. Another area of focus is the development of combination therapies that can enhance the activity of BTK inhibitors and overcome resistance mechanisms. Finally, there is a need for the development of more potent and selective BTK inhibitors that can overcome the limitations of current therapies and provide improved clinical outcomes for patients with B-cell malignancies.
Aplicaciones Científicas De Investigación
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity. In particular, 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit BTK signaling and downstream pathways, leading to apoptosis and cell cycle arrest in B-cell lymphoma cells. 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide. These findings have led to the initiation of several clinical trials of 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide in patients with CLL and MCL.
Propiedades
IUPAC Name |
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-7-4-8(16)6-9(5-7)19-13(20)12-11(17)10-2-1-3-18-14(10)21-12/h1-6H,17H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQGVOZFHLQKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4439995.png)
![4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4440003.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440009.png)
![3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440011.png)
![N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440021.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole](/img/structure/B4440022.png)
![3-oxo-N-(tetrahydro-2-furanylmethyl)-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440025.png)

![1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440036.png)

![3-amino-N-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440065.png)
![3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440068.png)
![3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440079.png)
